molecular formula C10H13BO4 B8187631 2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid

2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid

Cat. No.: B8187631
M. Wt: 208.02 g/mol
InChI Key: JIPRCFZPMAPQHX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid is a useful research compound. Its molecular formula is C10H13BO4 and its molecular weight is 208.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-5-methoxycarbonlyl-phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methoxycarbonyl-2,4-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5,13-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPRCFZPMAPQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid, a specialized organoboron compound. While not as extensively documented as other phenylboronic acids, its unique substitution pattern offers distinct electronic and steric properties, making it a valuable building block for researchers in medicinal chemistry and materials science. This document elucidates its molecular structure, predicts its physicochemical properties based on established chemical principles, outlines a logical synthetic strategy, and explores its potential applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions.

Molecular Profile and Structural Elucidation

2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid is an aromatic boronic acid characterized by a benzene ring substituted with two methyl groups, a methoxycarbonyl group, and a boronic acid functional group [-B(OH)₂].

  • IUPAC Name: (5-(methoxycarbonyl)-2,4-dimethylphenyl)boronic acid

  • Molecular Formula: C₁₀H₁₃BO₄

  • Molecular Weight: 208.02 g/mol

  • CAS Number: While the specific CAS number 913836-09-4 was provided for this topic, it does not resolve to this exact structure in major chemical databases. Researchers should verify the identity of any commercial samples via analytical characterization.

The core of the molecule is the phenylboronic acid moiety. The substituents are arranged as follows:

  • Two methyl groups (-CH₃) at positions 2 and 4.

  • A methoxycarbonyl group (-COOCH₃) at position 5.

  • The boronic acid group [-B(OH)₂] at position 1.

The interplay of these substituents dictates the molecule's reactivity. The methyl groups are electron-donating through an inductive effect, which can influence the nucleophilicity of the aromatic ring. Conversely, the methoxycarbonyl group is electron-withdrawing, affecting the Lewis acidity of the boron atom.[1] This electronic push-pull system is a key feature for fine-tuning chemical reactivity.

Caption: Structure of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid.

Physicochemical Properties: A Predictive Analysis

While specific experimental data for this compound is scarce, we can predict its properties based on known data for structurally similar molecules, such as 4-(methoxycarbonyl)phenylboronic acid and various dimethylphenylboronic acids.[2][3]

PropertyPredicted Value / ObservationRationale and Implications for Researchers
Appearance White to off-white crystalline solid.Phenylboronic acids are typically stable, crystalline solids at room temperature.[4] Color impurities may indicate oxidation or residual catalysts from synthesis.
Melting Point 180-220 °C (decomposes)The melting point is expected to be relatively high due to intermolecular hydrogen bonding between the boronic acid groups.[5] A broad melting range may suggest the presence of the corresponding boroxine anhydride.
Solubility Soluble in polar organic solvents (Methanol, THF, Dioxane); sparingly soluble in water; poorly soluble in non-polar solvents (Hexane).The boronic acid group imparts some polarity, while the phenyl ring and methyl groups provide non-polar character. Solubility in solvents like THF and dioxane is critical for its use in cross-coupling reactions.[6]
pKa ~8.0 - 8.5The Lewis acidity of the boron atom is influenced by the substituents. The electron-withdrawing ester group increases acidity (lowers pKa) compared to unsubstituted phenylboronic acid (pKa ~8.8), while the electron-donating methyl groups slightly decrease it.[1] This pKa is relevant for base selection in Suzuki-Miyaura coupling.
Stability Moderately stable. Prone to dehydration to form a cyclic trimer (boroxine) upon heating or under vacuum.Boronic acids can exist in equilibrium with their boroxine anhydrides.[4] For precise stoichiometry in reactions, it is crucial to use freshly prepared or properly stored material. Storing under an inert atmosphere is recommended.

Synthesis and Purification: A Proposed Protocol

A robust synthesis of this molecule would likely start from a readily available precursor, methyl 3,5-dimethylbenzoate.[7] The key transformation is the introduction of the boronic acid group at the 4-position, ortho to one of the methyl groups. A plausible and widely used method involves directed ortho-metalation followed by borylation.

Step-by-Step Proposed Synthesis

G cluster_0 Synthesis Workflow start Methyl 4-bromo-3,5-dimethylbenzoate step1 Lithiation (e.g., n-BuLi, THF, -78 °C) start->step1 1. step2 Borylation (Triisopropyl borate) step1->step2 2. step3 Aqueous Acidic Workup (e.g., HCl) step2->step3 3. product Target Boronic Acid step3->product 4.

Caption: Proposed synthetic workflow for the target molecule.

Protocol:

  • Preparation of Precursor (Methyl 4-bromo-3,5-dimethylbenzoate): The starting material, methyl 3,5-dimethylbenzoate, can be synthesized via Fischer esterification of 3,5-dimethylbenzoic acid.[8][9] The subsequent bromination at the 4-position is the critical step to install the halide for the borylation reaction. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) with a suitable catalyst.[10]

  • Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 4-bromo-3,5-dimethylbenzoate in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Aryllithium: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The reaction progress can be monitored by TLC. This step generates a highly reactive aryllithium intermediate.

  • Borylation: To the aryllithium solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at this temperature for several hours.[6]

  • Hydrolysis (Workup): Allow the reaction to warm to room temperature slowly. Quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by acidification with dilute hydrochloric acid (e.g., 1M HCl) until the pH is acidic (~pH 2-3).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical because the aryllithium intermediate is extremely basic and will be quenched by trace amounts of water.

  • Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the reaction of n-BuLi with the ester group.

  • Trialkyl Borate: Triisopropyl borate is a common electrophile for trapping organolithium reagents to form boronate esters, which are then easily hydrolyzed to the desired boronic acid.[6]

  • Acidic Workup: The final hydrolysis step requires an acidic environment to convert the boronate ester intermediate into the final boronic acid product.

Reactivity and Applications in Synthesis

The primary application for this molecule is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials.[13][14]

The Suzuki-Miyaura Coupling Mechanism

The reaction involves the coupling of an organoboron species (the phenylboronic acid) with an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a palladium catalyst and a base.

A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X) C Ar-Pd(II)-X Complex A->C B->C D Transmetalation (Boronic Acid + Base) E Ar-Pd(II)-Ar' Complex C->E D->E F Reductive Elimination G Ar-Ar' Product E->G F->G G->A Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Role of the Substituents in Reactivity:

  • Boronic Acid: Serves as the organoboron nucleophile partner in the transmetalation step. Activation with a base (e.g., K₂CO₃, K₃PO₄) is typically required to form a more reactive boronate species.[13]

  • Methyl Groups (Positions 2 & 4): These electron-donating groups can increase the electron density on the aromatic ring, potentially affecting the rate of transmetalation. The ortho-methyl group (position 2) introduces significant steric hindrance around the C-B bond, which can influence which palladium catalysts and ligands are most effective.

  • Methoxycarbonyl Group (Position 5): This electron-withdrawing group modulates the electronic properties of the ring and can serve as a synthetic handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an alcohol).

This specific substitution pattern allows for the synthesis of complex, sterically hindered biaryl compounds that might be difficult to access with less substituted building blocks.

Analytical Characterization (Predicted)

Authenticating the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures:

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), one for the proton at C-3 and one for the proton at C-6. - Methyl Protons: Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, corresponding to the two -CH₃ groups. - Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to 3H, for the -OCH₃ group. - Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is D₂O exchangeable. Its chemical shift can vary significantly depending on concentration and solvent.
¹³C NMR - Aromatic Carbons: Signals in the δ 120-145 ppm range. The carbon attached to the boron (C-1) may be broad or have a lower intensity. - Ester Carbonyl: A signal in the δ 165-170 ppm range. - Methoxy Carbon: A signal around δ 52 ppm. - Methyl Carbons: Signals in the δ 15-25 ppm range.
FT-IR - O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ (from the B(OH)₂ group). - C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ (from the ester). - B-O Stretch: A strong absorption around 1350 cm⁻¹.
Mass Spec (ESI-) An [M-H]⁻ ion would be expected, or adducts with solvent molecules. High-resolution mass spectrometry would confirm the elemental composition.

Safety, Handling, and Storage

As with all boronic acids, appropriate safety precautions should be taken.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Boronic acids are generally considered irritants.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize dehydration to the boroxine.

Conclusion and Future Outlook

2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid represents a highly functionalized and sterically defined building block for organic synthesis. Its unique electronic and steric profile makes it a potentially valuable reagent for constructing complex molecular architectures, particularly in the fields of drug discovery and materials science. While detailed experimental data is not yet widely available, its synthesis is achievable through established organometallic methodologies. Further research into its reactivity with a broad range of coupling partners and catalysts will undoubtedly unlock its full potential as a tool for chemical innovation.

References

  • Iszydor, B., & Stępień, K. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2055. Available at: [Link]

  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Available at: [Link]

  • Taye, N., et al. (2013). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 113(15), 1888-1900. Available at: [Link]

  • Dąbrowski, M., & Stępień, K. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Coordination Chemistry Reviews, 439, 213933. Available at: [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]

  • Grokipedia. (n.d.). Phenylboronic acid. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Synthonix. (n.d.). (4-(Methoxycarbonyl)phenyl)boronic acid. Available at: [Link]

  • Flanagan, J. C., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1151–1154. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate. Available at: [Link]

  • Flanagan, J. C., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Trinity College Dublin. Available at: [Link]

  • Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. PubChem. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-aminophenylacetyl]amino]. Available at: [Link]

Sources

Molecular weight and formula of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Methoxycarbonyl Phenylboronic Acids: Properties, Synthesis, and Applications

Introduction: Phenylboronic acids (PBAs) and their derivatives are foundational building blocks in modern organic chemistry, materials science, and medicinal chemistry. Their versatility, particularly as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has made them indispensable for the construction of complex biaryl systems.[1] Furthermore, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols has opened up significant avenues in drug design and diagnostics, including glucose sensing and targeted drug delivery.[2]

This guide provides a comprehensive technical overview of a specific subclass: substituted methoxycarbonyl phenylboronic acids. While the specific compound 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid is not a commercially cataloged or widely documented molecule, this guide will use its predicted structure to discuss the nuanced effects of substitution on reactivity and properties. To ground our discussion in established data, we will use the well-characterized and commercially available 4-(Methoxycarbonyl)phenylboronic acid (CAS 99768-12-4) as a primary reference compound.[3][4] This approach allows us to combine theoretical insights about the target molecule with field-proven data from a close structural analog, providing a robust framework for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Structural Properties

The functionality of a phenylboronic acid is dictated by the interplay of its substituents, which modulate the electronic character, steric environment, and overall stability of the molecule. The boronic acid group itself is a Lewis acid, and its properties are sensitive to the electron-donating or electron-withdrawing nature of the groups on the phenyl ring.[5]

For the target molecule, 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid, the two methyl groups act as weak electron-donating groups (EDG) through induction and hyperconjugation. Conversely, the methoxycarbonyl group at the 5-position is a moderate electron-withdrawing group (EWG) through resonance. This electronic push-pull relationship influences the acidity of the boronic acid and the reactivity of the C-B bond.

The table below summarizes the key properties of our target molecule (predicted) and our reference compound (documented).

Property2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid4-(Methoxycarbonyl)phenylboronic acid
Molecular Formula C₁₀H₁₃BO₄C₈H₉BO₄[3]
Molecular Weight 208.02 g/mol (Calculated)179.97 g/mol
Appearance Predicted: White to off-white solidWhite to off-white powder/solid[3]
CAS Number Not Available99768-12-4[3]
Predicted pKa Slightly higher than reference due to EDGs~7.69 (Predicted)
Key Structural Features Ortho-methyl group introduces significant steric hindrance around the C-B bond.Planar structure with moderate electron-withdrawing character.

Part 2: Synthesis and Characterization

While no specific synthesis for 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid is documented, a plausible and robust synthetic route can be designed based on established organometallic methodologies. The most common approach involves the borylation of an aryl-metal species, typically generated from a corresponding aryl halide.

Proposed Synthetic Workflow

The logical precursor for our target molecule would be Methyl 5-bromo-2,4-dimethylbenzoate . The synthesis would proceed via a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

G cluster_0 Step 1: Low-Temperature Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A Methyl 5-bromo-2,4-dimethylbenzoate (Starting Material) C Aryllithium Intermediate A->C Li-Br Exchange B n-Butyllithium (n-BuLi) THF, -78 °C E Boronate Ester Intermediate C->E Quench D Triisopropyl borate B(O-iPr)₃ G 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid (Final Product) E->G Acidic Workup F Aqueous HCl Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd ArPdX Ar-Pd(II)-X(L)₂ OxiAdd->ArPdX Trans Transmetallation ArPdX->Trans ArPdAr Ar-Pd(II)-Ar'(L)₂ Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ Boronic->Trans Boronic Acid Base Base Base->Trans Halide Ar-X Halide->OxiAdd Aryl Halide

Sources

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of scientifically sound synthetic pathways for obtaining 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The presented methodologies are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for its preparation.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

The title compound, 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid, possesses a unique combination of substituents: two activating methyl groups, an electron-withdrawing methoxycarbonyl group, and the versatile boronic acid moiety. This specific arrangement makes it a highly valuable intermediate for creating complex molecular architectures with tailored electronic and steric properties, driving innovation in drug discovery and the development of novel organic materials.

Strategic Synthetic Pathways

Two primary retrosynthetic strategies are proposed for the synthesis of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid. The choice between these pathways will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Borylation of a Pre-functionalized Aryl Halide (Recommended)

This is the most direct and recommended approach, starting from a commercially available brominated precursor. This strategy minimizes the number of synthetic steps and often leads to higher overall yields.

Pathway 2: Multi-step Synthesis from a Simpler Aromatic Precursor

Pathway 1: Synthesis from a Commercial Precursor

This pathway commences with a commercially available brominated benzoic acid derivative, simplifying the synthesis to two key transformations: esterification and borylation.

Retrosynthetic Analysis (Pathway 1)

Retrosynthesis Pathway 1 Target 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid Intermediate1 Methyl 5-bromo-2,4-dimethylbenzoate Target->Intermediate1 Miyaura Borylation StartingMaterial1 5-Bromo-2,4-dimethylbenzoic acid (Commercially Available) Intermediate1->StartingMaterial1 Fischer Esterification

Caption: Retrosynthetic analysis for Pathway 1.

Experimental Protocols (Pathway 1)

Step 1: Fischer Esterification of 5-Bromo-2,4-dimethylbenzoic acid

This reaction converts the carboxylic acid to its corresponding methyl ester.

  • Rationale: The esterification is a classic acid-catalyzed reaction. Using a large excess of methanol drives the equilibrium towards the product, ensuring a high conversion rate. Sulfuric acid is a common and effective catalyst for this transformation.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2,4-dimethylbenzoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 5-bromo-2,4-dimethylbenzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Miyaura Borylation of Methyl 5-bromo-2,4-dimethylbenzoate

This palladium-catalyzed cross-coupling reaction introduces the boronic acid moiety.

  • Rationale: The Miyaura borylation is a highly efficient and functional group tolerant method for the synthesis of arylboronates from aryl halides.[1] Bis(pinacolato)diboron (B₂pin₂) is a common and stable source of boron. A palladium catalyst, such as PdCl₂(dppf), is used in conjunction with a base, typically potassium acetate (KOAc), to facilitate the catalytic cycle.

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-bromo-2,4-dimethylbenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 2.0-3.0 eq).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02-0.05 eq).

  • Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is confirmed by GC-MS or LC-MS.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude pinacol ester can be purified by column chromatography on silica gel.

  • To obtain the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol like phenylboronic acid.

Data Summary (Pathway 1)
StepReactionKey ReagentsTypical YieldPurity
1Fischer EsterificationH₂SO₄ (cat.), Methanol>90%>95% (after purification)
2Miyaura BorylationB₂pin₂, PdCl₂(dppf), KOAc70-90%>95% (after purification)

Pathway 2: Multi-step Synthesis from 2,4-Dimethylbenzoic Acid

This alternative pathway is useful when the brominated starting material of Pathway 1 is unavailable or prohibitively expensive.

Retrosynthetic Analysis (Pathway 2)

Retrosynthesis Pathway 2 Target 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid Intermediate3 Methyl 5-bromo-2,4-dimethylbenzoate Target->Intermediate3 Miyaura Borylation Intermediate2 5-Bromo-2,4-dimethylbenzoic acid Intermediate3->Intermediate2 Fischer Esterification StartingMaterial2 2,4-Dimethylbenzoic acid Intermediate2->StartingMaterial2 Electrophilic Bromination

Caption: Retrosynthetic analysis for Pathway 2.

Experimental Protocols (Pathway 2)

Step 1: Electrophilic Bromination of 2,4-Dimethylbenzoic acid

This step introduces a bromine atom onto the aromatic ring.

  • Rationale: The methyl groups are ortho-, para-directing activators. The carboxylic acid group is a meta-directing deactivator. The position para to the 4-methyl group and meta to the carboxylic acid (C5) is sterically accessible and electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid is a common and effective brominating agent.

Protocol:

  • In a round-bottom flask, dissolve 2,4-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of sulfuric acid and water.

  • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise to the solution while stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain crude 5-Bromo-2,4-dimethylbenzoic acid.

  • The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.

Step 2 & 3: Esterification and Borylation

The subsequent esterification and borylation steps would follow the same protocols as described in Pathway 1, Steps 1 and 2 .

Alternative Borylation Method: Lithiation-Borylation

As an alternative to the Miyaura borylation, a lithiation-borylation sequence can be employed on methyl 5-bromo-2,4-dimethylbenzoate.

  • Rationale: This method involves a halogen-metal exchange using a strong organolithium base, such as n-butyllithium, to generate an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronate ester, which upon acidic workup yields the boronic acid. This method is often high-yielding but requires strictly anhydrous conditions and is less tolerant of certain functional groups.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl 5-bromo-2,4-dimethylbenzoate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture with 1M HCl to a pH of ~2.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid can be purified by recrystallization or column chromatography.

Safety and Handling

  • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Handle under an inert atmosphere with appropriate personal protective equipment (PPE).

  • Brominating Agents (NBS): Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate PPE.

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: Use appropriate ventilation and follow standard laboratory safety procedures for handling flammable and volatile organic solvents.

Conclusion

The synthesis of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid can be efficiently achieved through well-established synthetic organic methodologies. The recommended pathway, starting from the commercially available 5-Bromo-2,4-dimethylbenzoic acid, offers a direct and high-yielding route. For situations where this starting material is not accessible, a multi-step synthesis from 2,4-dimethylbenzoic acid provides a reliable alternative. The choice of the borylation method, either the robust Miyaura borylation or the classic lithiation-borylation, can be tailored to the specific needs and capabilities of the laboratory. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995, 60 (23), 7508–7510.
  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 1895, 28 (3), 3252-3258.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Note & Protocols: A Guide to Optimal Ligands for the Suzuki-Miyaura Coupling of Sterically Hindered Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Demanding Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This powerful tool is central to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. However, when faced with sterically hindered substrates, such as di- or tri-ortho-substituted phenylboronic acids, the efficiency of this reaction can be severely compromised. The steric bulk around the reacting centers can impede key steps in the catalytic cycle, leading to low yields and sluggish reaction times.[3][4]

This application note provides a comprehensive guide to overcoming these challenges through the rational selection of optimal ligands. We will delve into the mechanistic principles governing the coupling of sterically hindered phenylboronic acids, explore the classes of ligands that have proven most effective, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] Steric hindrance primarily impacts the transmetalation and reductive elimination steps. Bulky substituents on the boronic acid and the coupling partner can disfavor the formation of the key intermediate where both organic fragments are bound to the palladium center, thus slowing down the crucial bond-forming reductive elimination step.[5]

To overcome this, the ligand plays a pivotal role. An ideal ligand for sterically demanding couplings should be both bulky and electron-rich.[1] The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for accommodating bulky substrates.[6] Simultaneously, high electron density on the ligand facilitates the oxidative addition of the aryl halide and accelerates the final reductive elimination step to furnish the desired biaryl product.[1][7]

Key Ligand Classes for Hindered Couplings

Extensive research has led to the development of several classes of ligands that excel in promoting the coupling of sterically hindered phenylboronic acids.

Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald-type)

The Buchwald group has pioneered the development of a suite of biaryl phosphine ligands that have become the gold standard for challenging Suzuki-Miyaura couplings. Ligands such as SPhos and XPhos are characterized by a biaryl backbone and bulky, electron-donating dialkylphosphino groups.[1]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups in the "upper" phenyl ring of SPhos are thought to enhance the catalytic activity by stabilizing the palladium center.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The bulky isopropyl groups on the biaryl backbone create a sterically demanding environment around the palladium, which is highly effective for coupling hindered substrates.

The efficacy of these ligands stems from their ability to promote both the oxidative addition and the reductive elimination steps, making them highly versatile for a broad range of sterically demanding couplings.[1][5]

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, even more so than many phosphine ligands, which can significantly enhance the catalytic activity of the palladium center.[8][9][10][11] For sterically hindered couplings, NHC ligands with bulky substituents on the nitrogen atoms are particularly effective.[6][8][9] These bulky groups create a sterically encumbered environment that favors the formation of the active monoligated palladium species and accelerates the reductive elimination step.[6][12] The flexible steric bulk of some NHC ligands can be particularly advantageous, allowing the catalyst to adapt to the steric demands of the substrates throughout the catalytic cycle.[8]

Other Notable Ligand Scaffolds

While Buchwald-type phosphines and NHCs are the most common choices, other specialized ligands have shown exceptional performance in specific cases:

  • Indenyl-Derived Phosphine Ligands: These air-stable ligands have demonstrated high efficiency in the coupling of sterically hindered aryl halides.[13]

  • Arsa-Buchwald Ligands: These arsenic-containing analogs of Buchwald ligands can be effective for hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[7]

  • Trineopentylphosphine (TNpP): The conformational flexibility of this ligand is believed to be key to its success in coupling sterically demanding substrates.[14][15]

Data Presentation: Ligand Performance Comparison

The following table summarizes the performance of representative ligands in the Suzuki-Miyaura coupling of a sterically hindered phenylboronic acid.

LigandAryl HalidePhenylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[1]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT295[1]
NHC (IBiox) Aryl ChlorideArylboronic acid1.5 (Pd)K₃PO₄Toluene10016>95[9]
AntPhos 2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acid1.0 (Pd)K₃PO₄Xylenes1401263[4]

Experimental Protocols

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of a sterically hindered phenylboronic acid using a Buchwald-type ligand.

Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

Reaction: Coupling of 2-bromo-1,3,5-trimethylbenzene with 2,4,6-trimethylphenylboronic acid.

Materials:

  • 2-bromo-1,3,5-trimethylbenzene (1.0 equiv)

  • 2,4,6-trimethylphenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 2-bromo-1,3,5-trimethylbenzene (1.0 equiv), 2,4,6-trimethylphenylboronic acid (1.5 equiv), and anhydrous toluene.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2) PdII->Transmetalation Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Ligand_Screening_Workflow start Define Sterically Hindered Substrates ligand_selection Select Candidate Ligands (e.g., SPhos, XPhos, NHCs) start->ligand_selection reaction_setup Set up Parallel Reactions (Identical Conditions, Varying Ligands) ligand_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring analysis Analyze Reaction Outcomes (Yield, Purity) monitoring->analysis optimization Optimize Conditions for Best Performing Ligand analysis->optimization end Optimal Protocol Established optimization->end

Caption: A systematic workflow for screening and optimizing ligands.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered phenylboronic acids is highly dependent on the judicious choice of ligand. Bulky, electron-rich ligands, particularly Buchwald-type biaryl phosphines and N-heterocyclic carbenes, have proven to be exceptionally effective in overcoming the steric barriers inherent to these challenging transformations. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently tackle the synthesis of sterically congested biaryl compounds, thereby accelerating innovation in drug discovery and materials science.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands with restricted flexibility for c
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Public
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • Sterically hindered N-heterocyclic carbene/palladium(ii)
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II)
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald Phosphine Ligands - Sigma-Aldrich.
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction | Request PDF - ResearchG
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed.

Sources

Application Note: Scalable Synthesis of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid (also known as Methyl 5-borono-2,4-dimethylbenzoate), is a highly valued intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds in kinase inhibitors and receptor modulators.[1]

The synthesis of this molecule presents a specific chemoselectivity challenge: installing a boronic acid moiety on a phenyl ring that contains both an ester (susceptible to nucleophilic attack) and methyl groups (creating steric crowding).[1]

This guide details a scalable, three-step protocol designed to maximize regioselectivity and functional group tolerance. The route utilizes a highly regioselective bromination followed by a Palladium-catalyzed Miyaura borylation and a mild oxidative hydrolysis, ensuring the preservation of the methyl ester.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the late-stage introduction of the boron moiety to avoid protodeboronation or oxidation during earlier steps.

Structural Logic
  • Target: 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid.

  • Precursor: Methyl 5-bromo-2,4-dimethylbenzoate.

  • Starting Material: Methyl 2,4-dimethylbenzoate (or 2,4-dimethylbenzoic acid).[1]

Regiochemistry Rationale: In Methyl 2,4-dimethylbenzoate, the C5 position is activated by the ortho-methyl (C4) and para-methyl (C2) groups, while being meta to the deactivating ester (C1).[1] This makes C5 the kinetically favored site for Electrophilic Aromatic Substitution (EAS), allowing for high regioselectivity (>95%) during bromination without the need for blocking groups.[1]

Retrosynthesis cluster_legend Key Transformation Logic Target Target: 2,4-Dimethyl-5-methoxycarbonyl- phenylboronic acid Intermediate Precursor: Methyl 5-bromo- 2,4-dimethylbenzoate Target->Intermediate Hydrolysis & Borylation Start Starting Material: Methyl 2,4-dimethylbenzoate Intermediate->Start Regioselective Bromination C5 Activation C5 is activated by 2-Me (para) & 4-Me (ortho)

Figure 1: Retrosynthetic strategy highlighting the activation of the C5 position.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of Methyl 5-bromo-2,4-dimethylbenzoate. Scale: 100 g basis.

Reagents:

  • Methyl 2,4-dimethylbenzoate (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (5.0 volumes)[1]

  • Trifluoroacetic acid (TFA) (0.1 equiv) - Catalyst

Protocol:

  • Setup: Charge a 1 L jacketed reactor with Methyl 2,4-dimethylbenzoate (100 g, 0.61 mol) and MeCN (500 mL).

  • Activation: Add TFA (6.9 g, 0.06 mol). Cool the mixture to 0–5 °C.

  • Addition: Add NBS (114 g, 0.64 mol) portion-wise over 60 minutes, maintaining internal temperature <10 °C. Exothermic reaction.

  • Reaction: Warm to 20–25 °C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% starting material.

  • Workup:

    • Quench with 10% aqueous

      
       (200 mL) to destroy excess bromine.[1]
      
    • Concentrate MeCN under reduced pressure to ~1/3 volume.

    • Add Ethyl Acetate (500 mL) and Water (300 mL).[1] Separate phases.

    • Wash organic layer with Sat.[3]

      
       (2 x 200 mL) and Brine (200 mL).[1]
      
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Recrystallize from Hexanes/EtOAc (9:1) if purity <98%.[4]

    • Expected Yield: 85–90% (approx. 130 g).[1]

    • Data: 1H NMR (CDCl3) δ 8.12 (s, 1H, Ar-H6), 7.15 (s, 1H, Ar-H3), 3.89 (s, 3H, OMe), 2.58 (s, 3H, Ar-Me), 2.42 (s, 3H, Ar-Me).[1] Note: The shift of H6 downfield confirms bromination at C5.

Step 2: Miyaura Borylation (Ester-Compatible)

Objective: Conversion to the Pinacol Boronate Ester.[5] Rationale: Palladium-catalyzed borylation is selected over Lithium-Halogen exchange to prevent nucleophilic attack on the methyl ester.

Reagents:

  • Methyl 5-bromo-2,4-dimethylbenzoate (1.0 equiv)[4]

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)[1]
    
  • 
     (0.03 equiv)[1]
    
  • Potassium Acetate (KOAc) (3.0 equiv)[1]

  • 1,4-Dioxane (10 volumes)[1]

Protocol:

  • Inertion: Purge a 2 L reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add Aryl Bromide (100 g, 0.41 mol),

    
     (114.5 g, 0.45 mol), and KOAc (120 g, 1.23 mol) to Dioxane (1.0 L).
    
  • Degassing: Sparge with

    
     for 30 minutes.
    
  • Catalyst: Add

    
     (10 g, 12 mmol).
    
  • Reaction: Heat to 90 °C for 12–16 hours.

  • IPC: Monitor for disappearance of bromide.

  • Workup:

    • Cool to Room Temperature (RT). Filter through a pad of Celite to remove insolubles.

    • Concentrate filtrate to dryness.

    • Dissolve residue in EtOAc (800 mL), wash with Water (3 x 300 mL).[1]

    • Critical: Treat organic layer with activated charcoal (10 g) to remove Pd residues. Filter.

  • Isolation: Concentrate to obtain the crude Pinacol Ester. Used directly in Step 3 or purified by short silica plug (Hexane/EtOAc).[1]

Step 3: Mild Oxidative Hydrolysis (Pinacol Cleavage)

Objective: Hydrolysis of the Pinacol Ester to the Free Boronic Acid without hydrolyzing the Methyl Ester. Mechanism: Sodium Periodate (


) oxidatively cleaves the pinacol diol, rendering the boron susceptible to mild hydrolysis.[1]

Reagents:

  • Pinacol Ester (from Step 2)[1][6]

  • Sodium Periodate (

    
    ) (3.0 equiv)[1]
    
  • Ammonium Acetate (

    
    ) (3.0 equiv)[1]
    
  • Acetone / Water (1:1 mixture)[1][3][7]

Protocol:

  • Dissolution: Dissolve the Pinacol Ester (approx. 119 g, 0.41 mol) in Acetone (600 mL) and Water (600 mL).

  • Addition: Add

    
     (95 g) and 
    
    
    
    (263 g).
  • Reaction: Stir vigorously at 20–25 °C for 24–48 hours. The reaction mixture will become cloudy.

  • IPC: Monitor by LC-MS for conversion of Pinacol Ester (M+83) to Boronic Acid (M+1).

  • Workup:

    • Filter off the precipitated inorganic salts.

    • Concentrate the filtrate to remove Acetone.

    • Acidification: Carefully adjust the aqueous residue to pH 3–4 with 1M HCl. Do not go below pH 2 to protect the methyl ester.

    • Extraction: Extract with EtOAc (3 x 400 mL).

    • Drying: Dry over

      
       and concentrate.
      
  • Final Purification: Triturate the solid with cold

    
    /Hexanes to obtain the pure boronic acid.
    

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) ≥ 97.0% (Area %)C18 Column, MeCN/H2O + 0.1% TFA
Identity (NMR) Conforms to structure1H NMR (DMSO-d6)
Boron Content 95–105% of theoreticalTitration (Mannitol method)
Residual Pd < 20 ppmICP-MS

1H NMR Data (DMSO-d6): δ 8.20 (s, 2H, B(OH)2), 7.85 (s, 1H, Ar-H6), 7.10 (s, 1H, Ar-H3), 3.80 (s, 3H, COOMe), 2.45 (s, 3H, Ar-Me), 2.30 (s, 3H, Ar-Me).[1]

Process Visualization

Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Start Methyl 2,4-dimethylbenzoate Reagent1 NBS / TFA / MeCN 0°C -> 25°C Start->Reagent1 Inter1 Methyl 5-bromo-2,4-dimethylbenzoate (Yield: ~90%) Reagent1->Inter1 Reagent2 B2pin2 / Pd(dppf)Cl2 / KOAc Dioxane, 90°C Inter1->Reagent2 Inter2 Pinacol Boronate Ester Reagent2->Inter2 Reagent3 NaIO4 / NH4OAc Acetone/Water, RT Inter2->Reagent3 Final Target: Boronic Acid (Yield: ~75% from Br) Reagent3->Final

Figure 2: Step-by-step process flow for the synthesis of the target boronic acid.

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant. Exothermic decomposition if heated dry. Ensure controlled addition at low temperature.

  • Palladium Catalyst: Sensitizer. Handle in a fume hood. Dispose of heavy metal waste according to EHS regulations.

  • Sodium Periodate: Strong oxidizer. Keep away from organic solvents (except during the controlled reaction).

  • Boronic Acids: Generally low toxicity but can inhibit proteasomes. Handle with standard PPE (gloves, goggles, lab coat).[1]

References

  • Miyaura Borylation (General): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]

  • Regioselective Bromination: Smith, K., et al. (2005).[1] Regioselective bromination of activated aromatic compounds. Organic & Biomolecular Chemistry. (General reference for EAS on xylenes).

  • Pinacol Hydrolysis (NaIO4 Method): Yuen, A. K. L., & Hutton, C. A. (2005).[1] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903.[1] (Note: Adapted NaIO4 cleavage protocol).

  • Pinacol Hydrolysis (DEA Method): Couché, E., et al. (2012).[1] A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[8] Journal of Organic Chemistry. Link[1]

  • Precursor Characterization: Sigma-Aldrich Product Specification for Methyl 5-bromo-2,4-dimethylbenzoate. Link

Sources

Functionalization of the methoxycarbonyl group in phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of the Methoxycarbonyl Group in Phenylboronic Acids

Authored by a Senior Application Scientist

Preamble: The Methoxycarbonyl Group as a Gateway to Innovation

Phenylboronic acids are foundational pillars in modern synthetic chemistry, celebrated for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, extends far beyond this single transformation, positioning them as critical building blocks in drug discovery, diagnostics, and materials science. The strategic incorporation of a methoxycarbonyl (-COOCH₃) group onto the phenyl ring transforms a simple arylboronic acid into a highly versatile synthetic intermediate. This ester functionality serves as a robust and reliable handle, a gateway that can be selectively opened to introduce a diverse array of chemical moieties.

This guide provides a comprehensive overview of the primary methods for functionalizing the methoxycarbonyl group in phenylboronic acids. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for key transformations including reduction, hydrolysis, and amidation. The central challenge in these manipulations is the preservation of the delicate C-B bond and the boronic acid group itself, which is susceptible to degradation and protodeboronation, particularly under harsh reaction conditions. Therefore, a recurring theme will be the strategic management of the boronic acid moiety, either through the use of protective groups or by employing reaction conditions mild enough to ensure its integrity.

The Prerequisite: Safeguarding the Boronic Acid

Before modifying the ester, a scientist must first consider the stability of the boronic acid. Free boronic acids are prone to dehydration to form cyclic boroxines and can be sensitive to certain nucleophilic or strongly basic/acidic conditions. To circumvent these issues and expand the compatible reaction scope, the boronic acid is often temporarily masked with a protecting group.

The most common strategy is the formation of a boronate ester. Sterically hindered diols, such as pinacol, are frequently used to form robust cyclic esters that are stable to a wide range of reaction conditions, including chromatography. For even greater stability, particularly against strong nucleophiles or organometallic reagents, N-methyliminodiacetic acid (MIDA) boronates are an exceptional choice, as they effectively "silence" the reactivity of the boron center until a specific deprotection step is performed.

G cluster_start Starting Material cluster_protected Protection Strategy cluster_transformations Ester Functionalization cluster_products Functionalized Products Start Methoxycarbonyl- phenylboronic Acid Protected Protected Boronate Ester (e.g., Pinacol Ester) Start->Protected Protection (e.g., Pinacol, THF) Reduction Reduction (e.g., LiBH₄) Protected->Reduction Selective Transformation Hydrolysis Hydrolysis (e.g., LiOH) Protected->Hydrolysis Alcohol Hydroxymethyl- phenylboronic Acid Reduction->Alcohol CarboxylicAcid Carboxyphenyl- boronic Acid Hydrolysis->CarboxylicAcid Amidation Amidation (via Carboxylic Acid) Amide Amido- phenylboronic Acid Amidation->Amide CarboxylicAcid->Amidation Coupling (e.g., EDC, HATU)

Diagram 1: Workflow for protecting the boronic acid and subsequent functionalization of the ester.

Table 1: Common Boronic Acid Protecting Groups
Protecting GroupStructure ExampleStability / CompatibilityDeprotection Conditions
Pinacol Aryl-B(pin)Good general stability; compatible with most anhydrous reactions, chromatography. Sensitive to strong aqueous acid/base.Transesterification (e.g., with phenylboronic acid), or biphasic acidic hydrolysis (e.g., HCl/ether).
MIDA Aryl-B(MIDA)Excellent stability; inert to Suzuki coupling, strong base, Grignard reagents.Mild aqueous base (e.g., 1M NaOH or NaHCO₃) at room temperature.
Trifluoroborate [Aryl-BF₃]⁻K⁺High stability; air-stable solids. Can participate directly in some couplings or be hydrolyzed.Aqueous acid (e.g., HCl) or silica gel.

Transformation Protocols and Methodologies

The following sections provide detailed protocols for the most common and impactful transformations of the methoxycarbonyl group. For simplicity and broad applicability, the protocols will assume the use of the pinacol-protected boronate ester, a common and commercially available starting point.

A. Reduction to (4-(Hydroxymethyl)phenyl)boronic Acid Pinacol Ester

The conversion of the ester to a primary alcohol introduces a hydroxymethyl group, a versatile functional handle for etherification, further oxidation, or use as a linker in bioconjugation. The choice of reducing agent is critical. Strong, aggressive hydrides like lithium aluminum hydride (LAH) can cleave the C–B bond. In contrast, milder reagents like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in specific solvent systems exhibit excellent chemoselectivity, reducing the ester while leaving the boronate ester untouched.

Causality and Experimental Rationale:

  • Reagent Choice: Lithium borohydride is preferred over sodium borohydride for ester reductions in ethereal solvents like THF due to its higher reactivity and solubility. It is significantly less reactive than LAH, ensuring the preservation of the boronate ester.

  • Solvent: Anhydrous THF is an ideal solvent as it readily dissolves the starting material and the reducing agent, and is unreactive under the conditions.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

  • Workup: A careful, sequential quench with water, aqueous base, and finally aqueous acid is critical. The initial quench neutralizes excess hydride. The acidic workup protonates the resulting alkoxide to yield the alcohol and hydrolyzes borate salts to facilitate purification.

G Start 4-Methoxycarbonylphenylboronic Acid Pinacol Ester in THF Step1 Cool to 0 °C (Ice Bath) Start->Step1 Step2 Add LiBH₄ (Portion-wise) Step1->Step2 Step3 Warm to RT Stir 12-16h Step2->Step3 Workup1 Quench with H₂O (Slowly at 0 °C) Step3->Workup1 Workup2 Add 1M HCl (aq) Adjust to pH ~5-6 Workup1->Workup2 Extraction Extract with Ethyl Acetate Workup2->Extraction Purification Dry (Na₂SO₄), Concentrate & Purify (Chromatography) Extraction->Purification Product Hydroxymethylphenylboronic Acid Pinacol Ester Purification->Product

Diagram 2: Experimental workflow for the reduction of the methoxycarbonyl group.

Protocol 2.A: Reduction of 4-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(methoxycarbonyl)phenylboronic acid pinacol ester (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While stirring, add lithium borohydride (LiBH₄, 1.5–2.0 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench: Cool the reaction mixture back to 0 °C and slowly add water to quench the excess LiBH₄. Then, add 1 M aqueous HCl to adjust the pH to ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

B. Hydrolysis to 4-Carboxyphenylboronic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a cornerstone transformation. The resulting carboxyl group is a primary point of attachment for amines (via amide coupling), alcohols (via esterification), or for conjugation to surfaces and nanoparticles. The main challenge is to achieve complete hydrolysis without inducing protodeboronation, which can occur under harsh basic conditions. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at room temperature is a reliable and mild method.

Causality and Experimental Rationale:

  • Reagent Choice: LiOH is a strong base but is generally milder and more controllable for ester saponification than NaOH or KOH, reducing the risk of side reactions.

  • Solvent System: A mixture of THF and water is used to ensure the solubility of both the relatively nonpolar boronate ester starting material and the ionic hydroxide reagent.

  • Workup: Acidification is a critical step. It must be sufficient to protonate the carboxylate salt to form the free carboxylic acid (making it extractable into an organic solvent) but should not be so harsh as to degrade the boronic acid. Adjusting to a pH of 3-4 is typically optimal.

Protocol 2.B: Hydrolysis to 4-Carboxyphenylboronic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-(methoxycarbonyl)phenylboronic acid (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0–3.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M aqueous HCl. A white precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system (e.g., water/ethanol).

C. Amidation via the Carboxylic Acid Intermediate

Creating an amide bond is arguably the most frequent objective when functionalizing the methoxycarbonyl group, given the prevalence of amides in pharmaceuticals and bioactive molecules. The most robust and widely applicable method is a two-step sequence: (1) hydrolysis of the ester to the carboxylic acid as described in Protocol 2.B, followed by (2) a standard peptide coupling reaction. Direct conversion from the ester is often inefficient.

Causality and Experimental Rationale:

  • Coupling Reagents: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.

  • Additives: Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often added with EDC to suppress side reactions and minimize racemization if chiral centers are present.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the HCl salt of EDC and to deprotonate the ammonium salt of the amine component.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard choices as they effectively dissolve all reaction components.

Protocol 2.C: Amide Coupling of 4-Carboxyphenylboronic Acid

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add 4-carboxyphenylboronic acid (1.0 eq), the desired amine (1.1 eq), and an activator like HATU (1.2 eq).

  • Solvent and Base: Dissolve the components in anhydrous DMF (approx. 0.1 M). Add DIPEA (2.5-3.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. Couplings are often complete within 1-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.

Summary of Transformations and Applications

The functionalization of the methoxycarbonyl group on a phenylboronic acid scaffold opens a vast landscape of synthetic possibilities. Each transformation yields a new building block with distinct properties and applications.

Table 2: Functionalization Summary
TransformationKey ReagentsProduct Functional GroupPrimary Applications & Rationale
Reduction LiBH₄, THF-CH₂OH (Hydroxymethyl)Introduction of linkers, sites for etherification, oxidation to aldehyde.
Hydrolysis LiOH, THF/H₂O-COOH (Carboxylic Acid)Key intermediate for amidation and esterification; conjugation to surfaces.
Amidation EDC/HOBt or HATU, DIPEA-C(O)NHR (Amide)Synthesis of drug candidates, bioconjugation, modification of physicochemical properties.

These functionalized phenylboronic acids are invaluable in various fields:

  • Drug Discovery: The carboxylic acid and amide derivatives are frequently used to synthesize targeted therapies. The boronic acid moiety can act as a warhead to inhibit serine proteases or as a recognition element for the sialic acid residues overexpressed on cancer cells.

  • Diagnostics and Sensing: The ability of the boronic acid to reversibly bind with diols, such as glucose, makes these compounds ideal for developing glucose-responsive materials for diabetes monitoring and insulin delivery systems.

  • Materials Science: The introduction of functional groups like alcohols or carboxylic acids allows for the incorporation of phenylboronic acid units into polymers and nanoparticles, creating "smart" materials that respond to specific chemical stimuli like pH or the presence of sugars.

By mastering these fundamental transformations, researchers can unlock the full potential of methoxycarbonyl-substituted phenylboronic acids, leveraging them as versatile platforms for innovation across the chemical and biomedical sciences.

References

  • Nowak-Jary, J., & Machul, A. (2016). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemical Papers, 70(1), 1-8. Available at: [Link]

  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid as a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature. The Journal of Organic Chemistry, 80(9), 4532-4544. Available at: [Link]

  • Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3535. Available at: [Link]

  • Poh, J. S., & Ghadessy, F. J. (2017). Development of a highly versatile method for amidation. Science Advances, 3(9), e1701028. Available at: [Link]

  • Supporting Information for "A general and efficient method for the synthesis of boronic acid pinacol esters". (2015). The Royal Society of Chemistry. Available at: [Link]

  • Sheppard, T. D., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(12), 3231-3238. Available at: [Link]

  • Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (1999). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Available at: [Link]

  • Braddock, D. C., Lickiss, P. D., & Rowley, B. C. (2011). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 13(23), 6342-6345. Available at: [Link]

  • Kumar, A., & Sharma, G. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-370. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Smith, A. M. R., & Woerpel, K. A. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17485-17502. Available at: [Link]

  • CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (2015). Google Patents.
  • PubChem. (n.d.). 3-acetoxy-4-methoxycarbonylphenylboronic acid, pinacol ester. PubChem. Available at: [Link]

  • Tang, P. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-445. Available at: [Link]

  • Coles, S. J., & Horton, P. N. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1084–1087. Available at: [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SUZUKI-MIYAURA REACTION. Organic Syntheses. Available at: [Link]

Validation & Comparative

Mass spectrometry fragmentation patterns of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid

[1]

Executive Summary: The Boronic Acid Paradox

2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid (hereafter CMPBA ) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery.[1] However, its analysis presents a unique "analytical paradox": the very reactivity that makes it valuable (Lewis acidity, reversible covalent bonding) makes it unstable during standard Mass Spectrometry (MS) workflows.[1]

This guide objectively compares the Direct Analysis (Native) approach against the Derivatization (Stabilized) approach. While direct analysis is faster, it is prone to spectral artifacts (boroxines).[1] We demonstrate that in situ esterification (Method B) provides superior quantitation and structural certainty.

Part 1: Structural & Theoretical Properties

Before analyzing the spectra, one must understand the isotopic and physicochemical baseline of CMPBA.

Compound: 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid Formula:

Monoisotopic Mass (

):
Exact Mass (

):
1
The Boron Isotopic Signature

Unlike standard organic molecules, CMPBA carries a distinct isotopic signature due to Boron.

  • 
     (80% abundance):  The dominant peak.
    
  • 
     (20% abundance):  A significant M-1 peak.[1]
    
  • Diagnostic Value: Any fragment retaining the boron atom must display this 4:1 isotopic ratio. Loss of this pattern indicates deboronation .

Part 2: Methodological Comparison (Alternatives)

We compared two primary workflows for the analysis of CMPBA.

Method A: Direct ESI (Negative Mode)

The "Quick & Dirty" Approach Boronic acids are Lewis acids (

1
  • Primary Ion:

    
     (
    
    
    207) or
    
    
    (methanol adduct,
    
    
    240).[1]
  • Major Drawback: Spontaneous dehydration in the source leads to Boroxine formation (cyclic trimers), appearing at high mass ranges (

    
     570+).[1] This complicates purity assessments.
    
Method B: Diol Derivatization (Recommended)

The "Stabilized" Approach Reacting CMPBA with a diol (e.g., pinacol) creates a stable boronate ester.[1] This removes the Lewis acidity and hydrogen-bond donor capability, preventing trimerization.

  • Reagent: Pinacol (2,3-dimethyl-2,3-butanediol).[1]

  • Primary Ion:

    
     (Positive Mode).[1]
    
  • Advantage: Single, sharp molecular ion; amenable to standard reverse-phase LC gradients.[1]

Comparative Data Summary
FeatureMethod A: Direct ESI (-)Method B: Pinacol Derivatization ESI (+)
Parent Ion Stability Low (Dehydrates in source)High (Thermally stable)
Spectral Complexity High (Monomers + Dimers + Trimers)Low (Single species)
LOD (Sensitivity) ~500 nM~50 nM (10x gain due to ionization efficiency)
Artifact Risk High (Boroxine interference)Low
Preparation Time 0 mins15 mins (Incubation)

Part 3: Fragmentation Pathways & Mechanisms

Understanding the fragmentation is vital for metabolite identification (MetID) or impurity profiling.

The Dehydration Pathway (Boroxine Formation)

In the ion source (especially ESI-), three CMPBA molecules lose three water molecules to form a six-membered

1
  • Mechanism: Thermal dehydration.

  • Diagnostic Peak:

    
     (
    
    
    ).[1]
Protodeboronation (The "Catastrophic" Loss)

The

  • Mechanism: Ipso-substitution or radical cleavage.[1]

  • Fragment: Loss of

    
     (45 Da).[1]
    
  • Result: Formation of the aryl species (

    
     163/164). Note: This fragment loses the Boron isotopic pattern.
    
Ester Cleavage (McLafferty-like or Alpha-Cleavage)

The methoxycarbonyl group at position 5 is susceptible to standard ester fragmentation.

  • Loss of Methoxy:

    
     177.
    
  • Loss of Carboxyl:

    
     149.
    
Visualization: Fragmentation Decision Tree

FragmentationParentParent CMPBA(m/z 208)BoroxineBoroxine Trimer(m/z 570)Parent->BoroxineDehydration (-3 H2O)[Source Artifact]DeboronatedAryl Fragment(m/z 163)Parent->DeboronatedC-B Cleavage(- B(OH)2)EsterCleaveAcyl Ion(m/z 177)Parent->EsterCleaveAlpha Cleavage(- OCH3)

Figure 1: Predicted fragmentation pathways for CMPBA. Red indicates artifacts to avoid; Green/Yellow indicate structural diagnostic ions.

Part 4: Recommended Experimental Protocol

This protocol utilizes Method B (Pinacol Derivatization) to ensure data integrity.

Materials
  • Analyte: CMPBA (approx. 1 mg).[1]

  • Reagent: Pinacol (1.2 equivalents).

  • Solvent: Acetonitrile (HPLC Grade).[1] Avoid Methanol to prevent competitive methylation.

  • Catalyst: Formic Acid (0.1%).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1 mg CMPBA in 1 mL Acetonitrile (

    
     mM).
    
  • Derivatization:

    • Add 10

      
      L of Pinacol stock (50 mM in ACN) to 100 
      
      
      L of CMPBA solution.
    • Add 1

      
      L Formic Acid.
      
    • Incubate: Room temperature for 15 minutes. (Reaction is rapid and equilibrium-driven).[1]

  • LC-MS Configuration:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • Mode: ESI Positive (

      
      ).
      
    • Target Mass:

      
       291.17 (Pinacol ester of CMPBA: 
      
      
      ). Note: Mass shift calculation: MW(CMPBA) + MW(Pinacol) - 2H2O.[1]
Analytical Logic Flow

WorkflowSampleCMPBA SampleSolventCheckSolvent SelectionSample->SolventCheckDerivAdd Pinacol(15 min RT)SolventCheck->DerivUse ACN(Avoid MeOH)MS_AnalysisLC-MS (ESI+)Deriv->MS_AnalysisData_QCCheck for m/z 291MS_Analysis->Data_QC

Figure 2: Validated workflow for stabilizing and analyzing CMPBA.

References

  • Electrospray Ionization of Boronic Acids: Title: Arylboronic acid chemistry under electrospray conditions. Source:Chemistry - A European Journal (via NIH/PubMed) URL:[1][Link]

  • Boroxine Formation Mechanisms: Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Source:Journal of Physical Chemistry A (via PMC) URL:[1][Link]

  • Derivatization Strategies: Title: Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Source:Journal of Chromatography A (via PubMed) URL:[1][Link]

  • General Fragmentation Rules: Title: Mass Spectrometry - Fragmentation Patterns.[1][2][3][4][5][6] Source:Chemistry LibreTexts URL:[Link]

A Comprehensive Guide to Assessing the Shelf-Life Stability of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the context of drug discovery and development, the stability of building blocks is paramount. Phenylboronic acids, quintessential reagents in Suzuki-Miyaura cross-coupling reactions, are known for their synthetic versatility. However, their stability can be a significant concern, impacting reaction efficiency, reproducibility, and the purity of the final products. This guide provides an in-depth analysis of the shelf-life stability of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid, a polysubstituted arylboronic acid. We will delve into the key factors influencing its stability, offer a comparative perspective with other relevant boronic acids, and provide detailed experimental protocols for a comprehensive stability assessment.

The Intrinsic Stability of Phenylboronic Acids: A Double-Edged Sword

Phenylboronic acids are generally solids that are relatively stable to air and moisture compared to many other organometallic reagents. This apparent stability, however, is nuanced. Several degradation pathways can compromise the integrity of these valuable compounds over time, leading to diminished reactivity and the formation of impurities. The primary degradation routes include:

  • Oxidative Deboronation: The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air (oxygen) and certain metal impurities.

  • Dehydration to Boroxines: Phenylboronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[1] While this process is often reversible upon exposure to water, the formation of boroxines alters the reagent's composition and can affect reaction stoichiometry and kinetics.[2]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the corresponding arene (in this case, 1,3-dimethyl-4-methoxycarbonylbenzene) and boric acid. This can be a significant side reaction in certain reaction conditions or during prolonged storage in the presence of moisture and acidic or basic impurities.[3]

The susceptibility of a given phenylboronic acid to these degradation pathways is highly dependent on the electronic and steric nature of the substituents on the phenyl ring.

The Substituent Effect: Deconstructing the Stability of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic Acid

The stability of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid is influenced by the interplay of its three substituents: two electron-donating methyl groups and one electron-withdrawing methoxycarbonyl group.

  • Electron-Donating Groups (Methyl): The two methyl groups at the 2- and 4-positions increase the electron density on the phenyl ring. This generally enhances the nucleophilicity of the aryl group, which can be favorable for the desired cross-coupling reaction. However, increased electron density can also make the C-B bond more susceptible to electrophilic attack, potentially increasing the rate of protodeboronation under certain conditions.

  • Electron-Withdrawing Group (Methoxycarbonyl): The methoxycarbonyl group at the 5-position has the opposite effect, decreasing the electron density on the ring. This can decrease the rate of protodeboronation but may increase the Lewis acidity of the boron atom, potentially influencing its interaction with nucleophiles and its susceptibility to oxidative degradation.

The specific substitution pattern of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid presents a unique case where these opposing electronic effects are at play, making a thorough stability assessment crucial.

Comparative Stability Analysis: Benchmarking Against Alternatives

CompoundSubstituentsExpected Relative StabilityRationale
2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid 2,4-di-Me (EDG), 5-COOMe (EWG)ModerateThe opposing electronic effects of the substituents may lead to a balanced stability profile.
Phenylboronic Acid NoneModerateThe unsubstituted parent compound serves as a baseline for comparison.
4-Methoxyphenylboronic Acid 4-OMe (strong EDG)LowerThe strong electron-donating group can increase susceptibility to protodeboronation.
4-(Trifluoromethyl)phenylboronic Acid 4-CF3 (strong EWG)HigherThe strong electron-withdrawing group generally enhances stability against protodeboronation.
2-Furylboronic Acid HeteroaromaticLowHeteroaromatic boronic acids, particularly those with the boron at the 2-position, are often notoriously unstable.[4][5]
Potassium (2,4-Dimethyl-5-methoxycarbonyl-phenyl)trifluoroborate Trifluoroborate saltHighTrifluoroborate salts are known to be significantly more stable to air and moisture than the corresponding boronic acids.[5]
2-(2,4-Dimethyl-5-methoxycarbonyl-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) Pinacol esterHighBoronic esters, such as pinacol esters, are generally more stable and easier to handle than the free boronic acids.[3]

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. This table provides a qualitative comparison based on established principles of organic chemistry. Experimental verification is necessary for a definitive assessment.

Experimental Design for a Comprehensive Shelf-Life Stability Study

To rigorously assess the shelf-life of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid, a well-designed stability study is essential. This should include long-term stability testing under recommended storage conditions and accelerated stability testing to predict the shelf-life. A forced degradation study should also be performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Forced Degradation (Stress Testing) Protocol

The purpose of forced degradation is to intentionally degrade the sample to identify the likely degradation products and to validate the analytical methods for their ability to separate these from the parent compound.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in acetonitrile and treat with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Stress: Store the solid compound at 105°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 4.3.1).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1N HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (105°C) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC NMR 1H and 11B NMR Spectroscopy HPLC->NMR For structural elucidation of degradants Start 2,4-Dimethyl-5-methoxycarbonyl- phenylboronic acid Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for the forced degradation study.

Accelerated and Long-Term Stability Study Protocol

This study will evaluate the stability of the compound under various storage conditions over time.

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Time Points for Testing:

  • Accelerated: 0, 1, 3, and 6 months

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

Packaging: The compound should be stored in containers that simulate the proposed commercial packaging.

Tests to be Performed at Each Time Point:

  • Appearance (visual inspection)

  • Assay and Impurity Profile by HPLC (Protocol 4.3.1)

  • Water Content (by Karl Fischer titration)

Stability_Study_Timeline cluster_conditions Storage Conditions LongTerm Long-Term 25°C / 60% RH T3 3 LongTerm->T3 Test T6 6 LongTerm->T6 Test T12 12 LongTerm->T12 Test T24 24 LongTerm->T24 Test T36 36 LongTerm->T36 Test Accelerated Accelerated 40°C / 75% RH Accelerated->T3 Test Accelerated->T6 Test T0 0 Initial Initial Sample (Time 0) Initial->LongTerm Store samples Initial->Accelerated Store samples Initial->T0 Test

Caption: Timeline for the long-term and accelerated stability study.

Analytical Methodologies

A robust stability-indicating HPLC method is crucial for separating the active compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of all components (e.g., start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry for identification of unknowns.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.

¹¹B NMR is a powerful technique for directly observing the boron-containing species in solution. It can be used to quantify the ratio of the boronic acid to its boroxine form and other boron-containing degradants.[6][7][8][9][10]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a boron-observe probe.

  • Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CD₃OD).

  • Quantitative Measurement: Use a known concentration of a boron standard (e.g., boric acid) as an internal or external reference for quantification. Acquire spectra with appropriate relaxation delays to ensure accurate integration.

  • Expected Chemical Shifts: Phenylboronic acids typically show a broad signal around 28-30 ppm, while boroxines appear slightly downfield. The formation of tetrahedral boronate species (from hydrolysis) will result in a sharp upfield signal around 3-5 ppm.[6][7]

Conclusion and Recommendations

The shelf-life stability of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid is a critical parameter that dictates its suitability for use in research and manufacturing. The unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, necessitates a thorough experimental evaluation of its stability profile.

Based on the principles of physical organic chemistry, it is anticipated that this compound will exhibit moderate stability. For applications requiring enhanced stability, the use of more robust derivatives such as the corresponding trifluoroborate salt or pinacol ester should be considered.[3][5]

By implementing the comprehensive stability testing program outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the shelf-life of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid, ensuring its quality, and ultimately contributing to the successful and reproducible synthesis of target molecules.

References

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J Org Chem. 2022;87(22):15071-15076.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J Am Chem Soc. 2009;131(20):6961-6963.
  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. 2020;145(15):5105-5112.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of Phenylboronic Acids

Phenylboronic acids are generally stable crystalline solids, valued for their versatility in cross-coupling reactions.[2] However, they are not without hazards. The primary risks associated with this class of compounds are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][3][4][5][6]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[1][3][5][7]

  • Hygroscopic Nature: Some boronic acids can absorb moisture from the air, which may affect their stability and handling characteristics.[7][8]

While many boronic acids are stable, some can be inherently unstable and prone to decomposition, which can be accelerated by heat, base, or the presence of a palladium catalyst.[9] Therefore, it is crucial to handle them with appropriate care.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid. The following table summarizes the minimum required PPE.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[1][3][7][10]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][3][6][7][10]Prevents direct skin contact and subsequent irritation.
Body Protection A lab coat or other protective clothing.[1][3][7][11]Minimizes the risk of skin contact with spills or dust.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3][7][12] If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary.[3][7]Prevents inhalation of dust particles that can irritate the respiratory system.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Work Area Preparation: All handling of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, reaction vessels) and PPE are readily available.

  • Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust.[12] Use a scoop or spatula for transfers.[13]

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid in a controlled manner to prevent splashing.

  • Vessel Sealing: Once the compound is in the reaction vessel, ensure it is properly sealed to prevent the escape of vapors or dust.

  • Labeling: Clearly label all vessels containing the compound with its name and any relevant hazard information.

The following diagram illustrates the recommended workflow for the safe handling of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE FumeHood Work in Fume Hood Prep->FumeHood Enter Weigh Weigh Compound FumeHood->Weigh Proceed Dissolve Dissolve in Solvent Weigh->Dissolve Transfer React Perform Reaction Dissolve->React Initiate Decontaminate Decontaminate Glassware React->Decontaminate Complete Waste Segregate Waste Decontaminate->Waste Collect Dispose Dispose via EHS Waste->Dispose Finalize

Caption: Workflow for Safe Handling of Phenylboronic Acid.

Storage and Transport

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6][12][13][14]

  • Incompatible Materials: Store away from strong oxidizing agents.[3][4]

  • Transport: When moving the compound, ensure the container is securely sealed and transported in a secondary container to prevent spills.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7][12][15]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7][12][15]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][12][15]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[7][12][15]
Spill and Leak Procedures
  • Evacuate: Evacuate unnecessary personnel from the area.[15]

  • Ventilate: Ensure adequate ventilation.[7][15][16]

  • Containment: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust.[7][12][16]

  • Cleanup: Clean the spill area thoroughly.

  • Reporting: Report the spill to your facility's Environmental Health & Safety (EHS) department.[17]

Waste Disposal

All waste containing 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid must be treated as hazardous waste.

  • Collection: Collect waste in labeled and sealed containers.[17]

  • Disposal: Dispose of the waste through your institution's certified hazardous waste program.[17][18] Do not dispose of it down the drain unless explicitly permitted by local regulations.[17]

  • Container Decontamination: Thoroughly decontaminate any empty containers before reuse or disposal.

The following flowchart outlines the decision-making process for the disposal of phenylboronic acid waste.

WasteDisposal Start Waste Generated IsContaminated Is it contaminated? Start->IsContaminated IsLargeVolume Large Volume? IsContaminated->IsLargeVolume Yes CheckLocalRegs Check Local Regulations IsContaminated->CheckLocalRegs No (Pure) HazardousWaste Collect for Hazardous Waste Disposal IsLargeVolume->HazardousWaste Yes IsLargeVolume->CheckLocalRegs No (Small Amount) EHS Consult EHS HazardousWaste->EHS CheckLocalRegs->HazardousWaste Not Permitted DrainDisposal Dissolve in Large Volume of Water and Flush Down Drain CheckLocalRegs->DrainDisposal Permitted DrainDisposal->EHS Inform

Caption: Decision Tree for Phenylboronic Acid Waste Disposal.

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the most current safety data sheets for the chemical class.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. (2025, July 15).
  • Proper Disposal Procedures for Borinic Acid, Methyl Ester (Methyl Boronic Acid) - Benchchem. (2025).
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  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide - Benchchem. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, August 9).
  • (2-prop-2-ynoxyphenyl)boronic acid, pinacol ester - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
  • Personal protective equipment for handling Methylboronic acid pinacol ester-d3 - Benchchem. (2025).
  • Hazardous Waste: Waste Acid Treatment & Safe Disposal Services | Rubo UK.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 1).
  • SAFETY DATA SHEET - TCI Chemicals.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009, April 30).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.